(Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a useful research compound. Its molecular formula is C15H13N3O3S2 and its molecular weight is 347.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of the compound typically involves a multi-step process that integrates benzimidazole derivatives with thiazolidine moieties. The structural characteristics include a benzimidazole ring, which is known for its pharmacological properties, linked to a thiazolidine derivative. This unique structure may contribute to its biological efficacy.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that derivatives of benzimidazole, including the title compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures showed half-maximal inhibitory concentration (IC50) values ranging from 7.82 to 21.48 μM against HepG2 liver cancer cells, indicating strong anticancer activity .
Table 1: Cytotoxicity of Benzimidazole Derivatives
Compound | IC50 (μM) | Cancer Cell Line |
---|---|---|
Compound 6c | 7.82 | HepG2 |
Compound 6h | 10.21 | MCF-7 |
Compound 6i | 21.48 | HCT-116 |
These findings suggest that the compound can induce apoptosis in cancer cells, primarily through mechanisms involving cell cycle arrest and modulation of apoptotic pathways, such as upregulation of caspase-3 and Bax while downregulating Bcl-2 .
Antimicrobial Activity
Benzimidazole derivatives are also recognized for their antimicrobial properties. The compound has shown promising results against various bacterial strains and fungi. For instance, structural analogs have been reported to inhibit the growth of pathogenic bacteria and fungi effectively .
The mechanism underlying the biological activity of this compound involves multiple pathways:
- Kinase Inhibition : The compound has been identified as a multi-targeted kinase inhibitor, impacting key signaling pathways involved in cancer progression.
- Apoptosis Induction : It triggers apoptosis through intrinsic and extrinsic pathways, leading to programmed cell death in malignant cells.
- Cell Cycle Arrest : The compound effectively halts cell cycle progression at specific checkpoints, particularly in cancer cells.
Case Studies
Several case studies have documented the efficacy of related benzimidazole compounds in clinical settings:
- Study on HepG2 Cells : A study demonstrated that treatment with a benzimidazole derivative led to a significant reduction in cell viability and induction of apoptosis in HepG2 liver cancer cells .
- Antimicrobial Efficacy : Another investigation reported that benzimidazole derivatives exhibited potent antifungal activity against Candida species, showcasing their potential application in treating fungal infections .
Properties
IUPAC Name |
2-[5-(benzimidazol-2-ylidenemethyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S2/c1-2-10(14(20)21)18-13(19)11(23-15(18)22)7-12-16-8-5-3-4-6-9(8)17-12/h3-7,10,19H,2H2,1H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKXTYTXUZTIHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C(=C(SC1=S)C=C2N=C3C=CC=CC3=N2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.